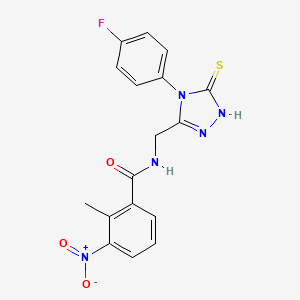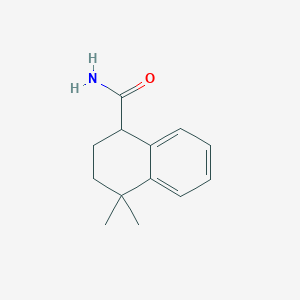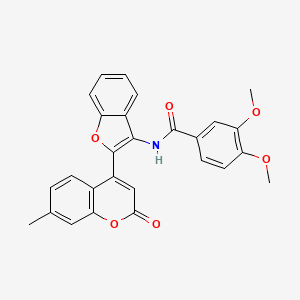
5-Bromo-1,3-dimethoxy-2-nitrobenzene
Übersicht
Beschreibung
“5-Bromo-1,3-dimethoxy-2-nitrobenzene” is a chemical compound with the molecular formula C8H8BrNO4 . It is a derivative of benzene, which is a type of aromatic compound. The molecule contains bromine, nitro, and methoxy functional groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzene ring with bromine, nitro, and methoxy functional groups attached to it . The positions of these groups on the benzene ring can influence the properties and reactivity of the molecule.Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can undergo electrophilic aromatic substitution reactions . The presence of the bromine, nitro, and methoxy groups can influence the reactivity of the benzene ring and the outcomes of these reactions .Wissenschaftliche Forschungsanwendungen
Fungicidal Properties
Research has explored the fungicidal properties of compounds related to 5-Bromo-1,3-dimethoxy-2-nitrobenzene. For instance, studies have shown that certain compounds derived from similar nitrobenzenes, like (phenylthio)acetohydroxamic acids, exhibit significant fungicidal properties against phytopathogenic fungi such as Aspergillus niger and Rhizoctonia solani. This implies potential agricultural applications for related compounds in controlling fungal diseases in crops (ZAYED et al., 1965).
Pharmacokinetic and Pharmacodynamic Evaluation
Compounds structurally similar to this compound have been synthesized for in vivo pharmacokinetic and pharmacodynamic evaluations. These studies are crucial for understanding how drugs or compounds behave in a biological system, which is vital for drug development and therapeutic applications (Wang et al., 1993).
Voltammetry and Electron Paramagnetic Resonance Studies
Voltammetry and Electron Paramagnetic Resonance (EPR) studies of halonitrobenzene anion radicals, including those similar to this compound, have provided insights into the electrochemical behavior of these compounds. Such studies are significant for understanding the electronic properties of these compounds, which can be applied in various fields including material science and electrochemistry (Kitagawa et al., 1963).
Synthesis Processes
The synthesis of compounds like 1,3-dimethoxy-2-nitrobenzene, which is structurally related to this compound, has been studied. Understanding the synthesis process is essential for the development of new compounds for various applications in chemistry and pharmacology (Chun-xia, 2011).
Nucleophilic Aromatic Substitution Studies
Studies on the reaction of compounds like o-bromo-nitrobenzenes with sodium borohydride have led to insights into the mechanisms of nucleophilic aromatic substitution. This understanding is crucial for the development of new synthetic methods in organic chemistry, which can be applied in the synthesis of complex molecules (Gold et al., 1980).
Wirkmechanismus
The mechanism of action of “5-Bromo-1,3-dimethoxy-2-nitrobenzene” in chemical reactions typically involves the electrophilic aromatic substitution process . In this process, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-1,3-dimethoxy-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-13-6-3-5(9)4-7(14-2)8(6)10(11)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBBJCVTCJWZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1[N+](=O)[O-])OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2931159.png)


![1'-(4-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2931164.png)


![7-chloro-4-(3,5-dimethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2931169.png)
![2-Methyl-4-[(2-nitrobenzenesulfonyl)oxy]phenyl 2-nitrobenzene-1-sulfonate](/img/structure/B2931171.png)
![2-Amino-4-(3-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2931174.png)
![2-Spiro[2.5]octan-6-ylethanol](/img/structure/B2931177.png)
![3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2931179.png)
![N-(3-chloro-4-methoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2931180.png)


